molecular formula C12H16N4O4 B140894 4,4'-Azobis(4-cyanovaleric acid) CAS No. 2638-94-0

4,4'-Azobis(4-cyanovaleric acid)

Cat. No. B140894
CAS RN: 2638-94-0
M. Wt: 280.28 g/mol
InChI Key: VFXXTYGQYWRHJP-UHFFFAOYSA-N
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Patent
US07399801B2

Procedure details

(wherein Me represents methyl and Ph represents phenyl), was dissolved in 3.0 g of methyl methacrylate as a monomer, and the solution was added into the reactor. After 20 minutes, as a polymerization initiator, 555 mg of 4,4′-azobis(4-cyanovaleric acid) together with 12 g of distilled water was added into the reactor. Stirring was performed at 80° C. for 20 minutes, and then 52.0 g of methyl methacrylate was dripped from the dropping funnel for over 90 minutes. After 30 minutes, 61.0 g of n-butyl acrylate as a monomer was dripped from the dropping funnel for over 1 hour. Stirring was performed at 80° C. for 6 hours, and the emulsion was salted out with calcium carbonate, followed by washing with distilled water. Thereby, 94.1 g of a methyl methacrylate-n-butyl acrylate diblock copolymer was produced. GPC confirmed that in the polymer, Mw=59,800, Mn=44,400, and Mw/Mn=1.35. 1H NMR analysis confirmed that the weight ratio of the poly(methyl methacrylate) portion to the poly(n-butyl acrylate) portion was 48:52, and that thiocarbonylthio groups were introduced at the poly(n-butyl acrylate) ends with an introduction rate of 84%.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
solvent
Reaction Step Three
Name
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
555 mg
Type
catalyst
Reaction Step Four
Quantity
52 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[C:2]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH:3]=[CH2:4].[C:11](=O)([O-])[O-].[Ca+2]>C(OC)(=O)C(C)=C.N(C(C#N)(C)CCC(O)=O)=NC(C#N)(C)CCC(O)=O>[C:2]([O:6][CH3:7])(=[O:5])[C:3]([CH3:11])=[CH2:4].[C:2]([O:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:5])[CH:3]=[CH2:4] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Three
Name
Quantity
3 g
Type
solvent
Smiles
C(C(=C)C)(=O)OC
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
O
Name
Quantity
555 mg
Type
catalyst
Smiles
N(=NC(CCC(=O)O)(C)C#N)C(CCC(=O)O)(C)C#N
Step Five
Name
Quantity
52 g
Type
solvent
Smiles
C(C(=C)C)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was added into the reactor
WAIT
Type
WAIT
Details
was performed at 80° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was dripped from the dropping funnel for over 90 minutes
Duration
90 min
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was dripped from the dropping funnel for over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was performed at 80° C. for 6 hours
Duration
6 h
WASH
Type
WASH
Details
by washing with distilled water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C(=C)C)(=O)OC.C(C=C)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 94.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.